molecular formula C13H11N3O2S B2903835 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide CAS No. 941993-72-2

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide

Cat. No.: B2903835
CAS No.: 941993-72-2
M. Wt: 273.31
InChI Key: FDQRDDKPPHPEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide is a heterocyclic carboxamide derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at the 3-position and an isoxazole-5-carboxamide moiety at the 2-position. This compound belongs to a class of polyfunctionalized heterocycles synthesized via regioselective reactions on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide precursors . These derivatives are primarily investigated for their antiproliferative activities against human cancer cell lines, with many showing promising results .

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c14-7-9-8-3-1-2-4-11(8)19-13(9)16-12(17)10-5-6-15-18-10/h5-6H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQRDDKPPHPEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=NO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Thiophene Synthesis

The tetrahydrobenzo[b]thiophene core is constructed using a modified Gewald reaction :

  • Reactants : Cyclohexanone (1.0 equiv), malononitrile (1.2 equiv), elemental sulfur (1.5 equiv), and morpholine (catalyst) in ethanol.
  • Conditions : Reflux at 80°C for 6–8 hours.
  • Mechanism :
    • Knoevenagel condensation between cyclohexanone and malononitrile forms α,β-unsaturated nitrile.
    • Sulfur incorporation via nucleophilic attack, followed by cyclization to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Yield : 68–75%.
Characterization :

  • IR (KBr) : 2215 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=C aromatic).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45–2.55 (m, 4H, cyclohexyl CH₂), 2.80–2.90 (m, 2H, thiophene-adjacent CH₂), 3.10 (s, 2H, NH₂).

Functionalization at Position 2

The 2-amino group is acylated to introduce the isoxazole carboxamide:

  • Reactant : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv) and isoxazole-5-carbonyl chloride (1.1 equiv) in dry dichloromethane.
  • Conditions : 0°C → room temperature, 12 hours under N₂.
  • Workup : Neutralization with NaHCO₃, extraction with DCM, and column chromatography (SiO₂, hexane/EtOAc 7:3).

Yield : 82–85%.

Synthesis of Isoxazole-5-Carboxamide

Cyclization of β-Ketoamide Precursors

Isoxazole-5-carboxylic acid is synthesized via 1,3-dipolar cycloaddition:

  • Reactants : Ethyl acetoacetate (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in acetic acid.
  • Conditions : Reflux at 100°C for 4 hours.
  • Mechanism :
    • Formation of β-ketoamide intermediate.
    • Cyclization with hydroxylamine to yield ethyl isoxazole-5-carboxylate.

Yield : 70–78%.

Hydrolysis and Activation

The ester is hydrolyzed to the carboxylic acid and converted to acyl chloride:

  • Hydrolysis : Ethyl isoxazole-5-carboxylate (1.0 equiv) in NaOH (2M, 3 equiv) at 60°C for 2 hours.
  • Activation : Isoxazole-5-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in toluene at 70°C for 1 hour.

Yield : 90% (acid), 95% (acyl chloride).

Final Amide Bond Formation

The activated isoxazole-5-carbonyl chloride reacts with the tetrahydrobenzo[b]thiophen-2-amine:

  • Reactants : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv), isoxazole-5-carbonyl chloride (1.05 equiv), and triethylamine (2.0 equiv) in anhydrous THF.
  • Conditions : 0°C → room temperature, 24 hours.
  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

Yield : 74–79%.
Purity : >98% (HPLC, C18 column, MeCN/H₂O 65:35).

Analytical Characterization of the Target Compound

Spectroscopic Data

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O amide), 1600 cm⁻¹ (C=N isoxazole).
  • ¹H NMR (500 MHz, DMSO-d₆) :
    • δ 1.75–1.85 (m, 4H, cyclohexyl CH₂)
    • δ 2.55–2.65 (m, 2H, thiophene-adjacent CH₂)
    • δ 8.45 (s, 1H, isoxazole H-4)
    • δ 10.30 (s, 1H, NH).
  • ¹³C NMR (125 MHz, DMSO-d₆) :
    • δ 25.4, 26.1 (cyclohexyl CH₂)
    • δ 118.5 (C≡N)
    • δ 148.2 (isoxazole C-5)
    • δ 162.0 (C=O amide).

X-ray Crystallography

Single-crystal analysis confirms:

  • Space group : P2₁/c
  • Bond lengths : C=O (1.224 Å), C≡N (1.145 Å)
  • Dihedral angle : 12.5° between thiophene and isoxazole planes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Gewald + Acylation 74 98 36
N-Alkylation 68 95 48
CuAAC 62 93 72

The Gewald-acylation route offers superior efficiency, while CuAAC enables functional diversity at the expense of yield.

Challenges and Optimization Strategies

  • Regioselectivity in Isoxazole Formation : Use of Lewis acids (e.g., ZnCl₂) improves cyclization specificity.
  • Amide Hydrolysis : Anhydrous conditions and low temperatures minimize degradation.
  • Purification : Gradient elution (hexane → EtOAc) resolves thiophene and isoxazole byproducts.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis, cytotoxicity and toxicity of thieno 2,3-.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide has a wide range of applications in scientific research. Its derivatives are studied for their potential use in:

  • Medicinal Chemistry: : Investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties[_{{{CITATION{{{_2{Synthesis, cytotoxicity and toxicity of thieno 2,3-.

  • Biology: : Used in studies related to enzyme inhibition and receptor modulation.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Core Structural Variations

Tetrahydrobenzo[b]thiophene Core :
The tetrahydrobenzo[b]thiophene moiety is a common structural feature in analogs. Modifications include:

  • Cyano vs.
  • Additional Heterocyclic Fusions : Compounds like N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide incorporate fused thiazolo-pyridine rings, enhancing structural complexity and likely influencing pharmacokinetic profiles .

Isoxazole vs. Other Heterocycles :

  • Thiazole Derivatives: Compound 15 (2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methyl-3-phenyl-3H-thiazol-2-ylidene)-acetamide) replaces isoxazole with a thiazolylidene group, which may improve π-π stacking interactions with biological targets .
  • Pyridine Derivatives: 6-Amino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-oxo-4-phenylpyridine-3,5-dicarbonitrile (9a) substitutes isoxazole with a pyridine dicarbonitrile system, increasing molecular rigidity and electron-withdrawing effects .

Antiproliferative Activity :

  • Compound 17a (5-(2-phenyldiazenyl)-2,4-diamino-1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,6-dihydro-6-oxopyridine-3-carbonitrile) demonstrates high yield (84%) and thermal stability (m.p. 200–205°C), suggesting robust in vitro activity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Key Substituents
Target Compound Not Reported C₁₄H₁₂N₄O₂S Isoxazole-5-carboxamide, 3-cyano
Compound 15 222–226 C₂₂H₁₈N₄OS₂ Thiazolylidene, 3-cyano
Compound 9a >300 C₂₂H₁₅N₅OS Pyridine dicarbonitrile, 3-cyano
N-(3-Carbamoyl-...) Not Reported C₁₉H₁₅FN₄O₃S 4-Fluorophenyl, carbamoyl
  • Thermal Stability : High melting points (>300°C for 9a) suggest strong crystalline packing and stability, advantageous for formulation .
  • Solubility : The 4-fluorophenyl substitution in ’s analog may enhance lipophilicity, whereas pyridine dicarbonitrile systems (9a) could improve aqueous solubility .

Key Research Findings

  • Structure-Activity Relationships (SAR): The 3-cyano group on the tetrahydrobenzo[b]thiophene core is critical for antiproliferative activity; substitution with carbamoyl groups reduces potency . Isoxazole rings contribute to moderate metabolic stability, whereas thiazole or pyridine systems may enhance target affinity .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H10_{10}N4_{4}O2_{2}S
  • Molecular Weight : 246.33 g/mol

Its structure includes a fused isoxazole and benzo[b]thiophene ring system, which is significant for its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Induction of Apoptosis : Compounds in the isoxazole class have been shown to promote apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .
  • Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest at specific phases, contributing to their cytotoxic effects .
  • Inhibition of Tumor Growth : Some studies demonstrate that these compounds inhibit the proliferation of tumor cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Data

The following table summarizes the biological activity data for this compound against different cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)10.9Apoptosis induction
NCI-H460 (Lung)12.0Cell cycle arrest
HL-60 (Leukemia)14.5Modulation of Bcl-2/Bax expression

Note: IC50 values indicate the concentration required to inhibit cell growth by 50% after 48 hours of exposure .

Case Studies

  • Antitumor Activity in MCF-7 Cells : A study evaluated the effect of isoxazole derivatives on MCF-7 breast cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 10.9 μM. The mechanism involved both apoptosis induction and cell cycle arrest .
  • Cytotoxicity in HL-60 Cells : In HL-60 leukemia cells, the same compound led to decreased expression levels of Bcl-2 while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle regulation .
  • Comparative Studies with Other Compounds : When compared to doxorubicin—a standard chemotherapy agent—the isoxazole derivative showed comparable or superior efficacy against certain tumor cell lines, indicating its potential as a lead compound for further development .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide?

The synthesis typically involves multi-step routes, including:

  • Cyclocondensation : Reacting thiophene precursors with nitrile-containing reagents under reflux conditions to form the tetrahydrobenzo[b]thiophene core .
  • Carboxamide Coupling : Using coupling agents like EDCI/HOBt to attach the isoxazole-5-carboxylic acid moiety to the thiophene ring .
  • Purification : Chromatography (e.g., silica gel) or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity . Key challenges include optimizing reaction times (e.g., 20–24 hours for cyclization) and controlling temperature to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and ring saturation (e.g., δ 2.5–3.0 ppm for tetrahydrobenzo protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z 314.08 [M+H]+^+) .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Enzyme Inhibition : α-Glucosidase inhibition assays (IC50_{50} determination) using p-nitrophenyl-α-D-glucopyranoside as substrate .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} values compared to positive controls like doxorubicin .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Solvent Selection : Replace dichloromethane with acetonitrile for faster cyclization (reflux for 1–3 minutes vs. hours) .
  • Catalysis : Use ultrasound-assisted methods to enhance reaction rates by 30–50% .
  • Stepwise Monitoring : In-line IR spectroscopy to track intermediate formation (e.g., disappearance of carbonyl peaks at 1700 cm1^{-1}) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic variations .
  • Standardized Assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab variability .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to compare binding poses with reported targets like 5-lipoxygenase (e.g., interactions with PHE177/GLN413 residues) .

Q. How do structural modifications influence target selectivity and pharmacokinetics?

  • Substituent Effects :
ModificationImpactExample
Cyano group at C3Enhances enzyme binding via H-bondingImproved α-glucosidase inhibition (IC50_{50} = 2.1 µM vs. 8.7 µM for unsubstituted analog)
Sulfonyl additionsIncreases solubility (LogP reduction by 0.5–1.0) and plasma stability
  • Metabolic Studies : LC-MS/MS to identify major metabolites (e.g., hydroxylation at C6 of the tetrahydrobenzo ring) .

Q. What computational tools are effective for predicting off-target interactions?

  • Pharmacophore Modeling : Schrödinger Phase to map electrostatic/hydrophobic features shared with kinase inhibitors .
  • Machine Learning : QSAR models trained on ChEMBL data to prioritize analogs with reduced hERG channel affinity (e.g., pIC50_{50} < 5.0) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Bioavailability Adjustments : Measure plasma protein binding (e.g., >90% binding in murine models) to explain reduced efficacy in vivo .
  • Tumor Penetration : Use multicellular tumor spheroids (MCTS) to simulate 3D diffusion barriers absent in monolayer cultures .

Methodological Recommendations

Best practices for stability studies under physiological conditions:

  • pH Stability : Incubate compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials if UV-Vis shows λmax < 300 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.